molecular formula C9H11N3O2 B181397 4-(N-Allylamino)-3-nitroaniline CAS No. 160219-76-1

4-(N-Allylamino)-3-nitroaniline

Cat. No.: B181397
CAS No.: 160219-76-1
M. Wt: 193.2 g/mol
InChI Key: CXRMOOSWBWJUCI-UHFFFAOYSA-N
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Description

4-(N-Allylamino)-3-nitroaniline is an organic compound characterized by the presence of nitro and amino groups attached to a phenyl ring, along with an allylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Allylamino)-3-nitroaniline typically involves the nitration of an appropriate precursor, followed by amination and allylation reactions. One common method involves the nitration of 4-aminophenylamine to introduce the nitro group at the ortho position. This is followed by the reaction with allylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(N-Allylamino)-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-Amino-4-aminophenyl)-allylamine, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(N-Allylamino)-3-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-Allylamino)-3-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-aminophenol
  • 4-Amino-2-nitrodiphenylamine
  • 2-Nitro-4-aminobiphenyl

Uniqueness

4-(N-Allylamino)-3-nitroaniline is unique due to the presence of both nitro and amino groups on the phenyl ring, along with the allylamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-nitro-1-N-prop-2-enylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-5-11-8-4-3-7(10)6-9(8)12(13)14/h2-4,6,11H,1,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRMOOSWBWJUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634533
Record name 2-Nitro-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160219-76-1
Record name 2-Nitro-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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